1-Pentan-d11-ol 1-Pentan-d11-ol 1-Pentanol-d11 is the isotope labelled analog of 1-Pentanol ; a volatile component usually found in Jostaberry extracts. It is also used as a reagent to prepare derivatives of Ferulic acid and Caffeic acid which exhibit anticancer properties.

Brand Name: Vulcanchem
CAS No.: 126840-22-0
VCID: VC21078245
InChI: InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2
SMILES: CCCCCO
Molecular Formula: C5H12O
Molecular Weight: 99.22 g/mol

1-Pentan-d11-ol

CAS No.: 126840-22-0

Cat. No.: VC21078245

Molecular Formula: C5H12O

Molecular Weight: 99.22 g/mol

* For research use only. Not for human or veterinary use.

1-Pentan-d11-ol - 126840-22-0

Specification

Description 1-Pentanol-d11 is the isotope labelled analog of 1-Pentanol ; a volatile component usually found in Jostaberry extracts. It is also used as a reagent to prepare derivatives of Ferulic acid and Caffeic acid which exhibit anticancer properties.

CAS No. 126840-22-0
Molecular Formula C5H12O
Molecular Weight 99.22 g/mol
IUPAC Name 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentan-1-ol
Standard InChI InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2
Standard InChI Key AMQJEAYHLZJPGS-GILSBCIXSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O
SMILES CCCCCO
Canonical SMILES CCCCCO

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